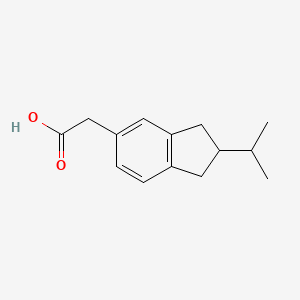2-Isopropyl-5-indanacetic acid
CAS No.: 57144-75-9
Cat. No.: VC14109734
Molecular Formula: C14H18O2
Molecular Weight: 218.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 57144-75-9 |
|---|---|
| Molecular Formula | C14H18O2 |
| Molecular Weight | 218.29 g/mol |
| IUPAC Name | 2-(2-propan-2-yl-2,3-dihydro-1H-inden-5-yl)acetic acid |
| Standard InChI | InChI=1S/C14H18O2/c1-9(2)12-7-11-4-3-10(6-14(15)16)5-13(11)8-12/h3-5,9,12H,6-8H2,1-2H3,(H,15,16) |
| Standard InChI Key | MRASYQFTHLLRCS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1CC2=C(C1)C=C(C=C2)CC(=O)O |
Introduction
Chemical Identification and Structural Analysis
Nomenclature and Synonyms
The compound 2-isopropyl-5-indanacetic acid belongs to the class of indane derivatives substituted with carboxylic acid and alkyl groups. While the exact IUPAC name aligns with its structure, it is occasionally referenced under synonyms such as 2-(2-propan-2-yl-2,3-dihydro-1H-inden-5-yl)propanoic acid in patent literature . The distinction between acetic acid (C2H4O2) and propanoic acid (C3H6O2) derivatives hinges on the carbon chain length attached to the indane core. For instance, isoprofen, a structurally analogous compound, features a propanoic acid moiety substituted at the 5-position of the indane ring .
Molecular and Physicochemical Properties
Key physicochemical properties of related indane-carboxylic acid derivatives include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C15H20O2 | |
| Molecular Weight (g/mol) | 232.318 | |
| Density (g/cm³) | 1.078 | |
| Boiling Point (°C) | 361.7 | |
| Flash Point (°C) | 258.6 | |
| LogP | 3.245 |
These properties suggest moderate hydrophobicity (LogP = 3.245) and thermal stability, making such compounds suitable for applications requiring controlled release or high-temperature processing .
Synthesis and Reaction Kinetics
Patent-Based Synthesis Routes
Hexachimie Societe Anonyme’s patent (US4166131 A1) outlines a method for synthesizing isoprofen via Friedel-Crafts alkylation and subsequent carboxylation . While this route targets a propanoic acid derivative, analogous strategies could apply to 2-isopropyl-5-indanacetic acid by modifying the carboxylation step to retain a shorter carbon chain. The synthesis involves:
-
Alkylation of indane with isopropyl halides to introduce the alkyl group.
-
Carboxylation using carbon dioxide or Grignard reagents to attach the carboxylic acid moiety.
Kinetic Modeling of Esterification
Although direct studies on 2-isopropyl-5-indanacetic acid are scarce, esterification kinetics of structurally related compounds (e.g., acetic acid with isopropyl alcohol) provide mechanistic insights. The Langmuir–Hinshelwood–Hougen–Watson (LHHW) model accurately describes such reactions in fixed-bed reactors, with forward rate constants () increasing from to L²/(mol·g·min) between 333–353 K . These findings highlight the temperature dependence of reaction efficiency, which is critical for optimizing synthetic yields .
Thermodynamic and Adsorption Properties
Reaction Thermodynamics
For esterification reactions involving indane derivatives, thermodynamic parameters such as enthalpy ( kJ/mol) and entropy ( J/(mol·K)) indicate slight exothermicity and increased disorder at higher temperatures . The negative Gibbs free energy ( kJ/mol at 298.15 K) confirms spontaneity under standard conditions .
Adsorption Behavior
Adsorption models, particularly the LHHW framework, reveal that surface reactions on ion-exchange resins (e.g., Amberlyst 36) are rate-limiting steps . The Weisz–Prater criterion confirms negligible internal diffusion resistance, ensuring efficient mass transfer in catalytic systems .
Applications and Industrial Relevance
Pharmaceutical Intermediate
Indane-carboxylic acid derivatives serve as precursors for nonsteroidal anti-inflammatory drugs (NSAIDs). Isoprofen’s structural similarity to ibuprofen underscores its potential analgesic and antipyretic applications .
Specialty Chemicals
The compound’s thermal stability and moderate hydrophobicity make it suitable for high-performance polymers or coatings. Ester derivatives, such as isopropyl glycolate (CAS 623-61-0), demonstrate utility in fragrances and plasticizers .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume